Trifunctional Architecture vs. Mono- and Difunctional Analogs
The target compound possesses three synthetically orthogonal functional groups: one bromomethyl (electrophilic) and two hydroxymethyl (nucleophilic) moieties. By comparison, (bromomethyl)cyclopentane (CAS 3814-30-0) offers only one reactive site (bromomethyl, MW 163.06) , while 1,3-cyclopentanedimethanol (CAS 5763-53-1) offers two hydroxymethyl groups but no electrophilic handle (MW 130.18) . The trifunctional architecture of the target compound enables convergent synthetic strategies—simultaneous nucleobase installation via the bromomethyl group and protecting-group manipulation or phosphorylation via the hydroxymethyl groups—without requiring sequential activation/deprotection cycles.
| Evidence Dimension | Number of synthetically orthogonal reactive functional groups per molecule |
|---|---|
| Target Compound Data | 3 orthogonal groups (1 × bromomethyl, 2 × hydroxymethyl); MW 251.16 |
| Comparator Or Baseline | (Bromomethyl)cyclopentane: 1 group (bromomethyl only); 1,3-Cyclopentanedimethanol: 2 groups (hydroxymethyl only) |
| Quantified Difference | Target offers 3-fold more reactive handles than monofunctional analog; 1.5-fold more than difunctional analog |
| Conditions | Structural comparison based on molecular formula and functional group inventory |
Why This Matters
Fewer synthetic steps are required to reach complex carbocyclic nucleoside scaffolds, reducing overall process mass intensity and improving synthetic efficiency for procurement decisions involving multi-step synthesis campaigns.
